Pyridostigmine hydroxide

Descripción

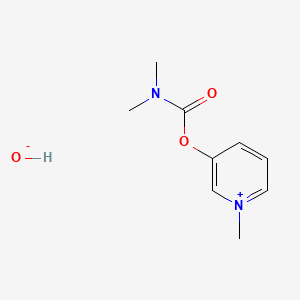

Structure

3D Structure of Parent

Propiedades

Número CAS |

587-32-6 |

|---|---|

Fórmula molecular |

C9H14N2O3 |

Peso molecular |

198.22 g/mol |

Nombre IUPAC |

(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydroxide |

InChI |

InChI=1S/C9H13N2O2.H2O/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H2/q+1;/p-1 |

Clave InChI |

LKJHEQIBIRXSNH-UHFFFAOYSA-M |

SMILES canónico |

C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[OH-] |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El hidrocloruro de piridostigmina se puede sintetizar mediante un proceso de varios pasos que implica la reacción de la piridina con cloruro de dimetilcarbamilo para formar bromuro de piridostigmina, que luego se convierte en hidrocloruro de piridostigmina . Las condiciones de reacción suelen implicar el uso de disolventes como el diclorometano y catalizadores como la trietilamina .

Métodos de producción industrial: En entornos industriales, el hidrocloruro de piridostigmina se produce utilizando reactores químicos a gran escala donde las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza . El proceso implica el uso de técnicas avanzadas de purificación como la cristalización y la cromatografía para aislar el producto final .

Análisis De Reacciones Químicas

Chemical Reactions Involving Pyridostigmine Hydroxide

Pyridostigmine hydroxide functions by inhibiting acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine into choline and acetate. This inhibition occurs through the formation of a carbamylated enzyme complex, which temporarily prevents acetylcholine breakdown, thereby increasing its levels at synaptic clefts .

Reaction Mechanism:

-

Acetylcholinesterase Inhibition : Pyridostigmine hydroxide binds to acetylcholinesterase, forming a carbamylated complex.

-

Effect on Acetylcholine Levels : The inhibition of acetylcholinesterase leads to increased acetylcholine levels, enhancing neuromuscular transmission.

Metabolism and Degradation

Pyridostigmine is metabolized primarily by hydrolysis in the blood and liver. The main metabolite is 3-hydroxy-N-methyl-pyridinium (HNM), which can undergo further glucuronidation. Other metabolites include various glucuronidated, demethylated, and oxidized compounds .

Metabolism Pathway:

| Metabolite | Description |

|---|---|

| HNM | Primary metabolite formed through hydrolysis. |

| Glucuronides | HNM can be glucuronidated in the liver. |

| Demethylated Compounds | Further metabolic products. |

| Oxidized Compounds | Include quinone derivatives. |

Stability and Degradation Products

Pyridostigmine bromide, the salt form of pyridostigmine hydroxide, is stable in acidic media but unstable in alkaline conditions. Degradation products include 3-hydroxy-1-methylpyridinium and 3,4-dioxo-3,4-dihydropyridin-1-ium .

Stability Conditions:

-

Acidic Conditions : Stable at pH 1.0.

-

Alkaline Conditions : Unstable at pH > 8.5.

Degradation Products:

| Product | Conditions |

|---|---|

| 3-Hydroxy-1-methylpyridinium | Alkaline hydrolysis. |

| 3,4-Dioxo-3,4-dihydropyridin-1-ium | Oxidative degradation. |

Analytical Techniques for Pyridostigmine

High-performance liquid chromatography (HPLC) is commonly used for analyzing pyridostigmine bromide and its metabolites. The method involves using acetonitrile and acetate buffer to separate and quantify pyridostigmine and its degradation products .

HPLC Conditions:

-

Mobile Phase : Acetonitrile and 0.01M acetate buffer (5:95 v/v).

-

Flow Rate : 1 ml/min.

-

Temperature : Room temperature.

System Suitability Parameters:

| Parameter | Value |

|---|---|

| Resolution (Rs) | 3.82 |

| Selectivity (α) | 2.15 |

| Symmetry Factor (T) | 1.7 |

| Number of Theoretical Plates (N) | 2685 |

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Treatment of Myasthenia Gravis

Pyridostigmine hydroxide is primarily used for managing myasthenia gravis, an autoimmune disorder characterized by weakness in the skeletal muscles. By inhibiting acetylcholinesterase, it increases the availability of acetylcholine at the neuromuscular junction, enhancing muscle contraction and alleviating symptoms. This application has been well-documented since the 1930s, with pyridostigmine being favored over other acetylcholinesterase inhibitors due to its superior pharmacokinetic profile and reduced side effects .

1.2 Reversal of Neuromuscular Blockade

In clinical settings, pyridostigmine is utilized to reverse the effects of nondepolarizing neuromuscular blocking agents used during surgeries. This application is crucial for ensuring that patients regain muscle function post-anesthesia .

1.3 Management of Congenital Myasthenic Syndromes

Pyridostigmine is also indicated for congenital myasthenic syndromes (CMS), which present similarly to myasthenia gravis but are caused by genetic mutations affecting neuromuscular transmission. The efficacy of pyridostigmine in these cases varies, and genetic testing is often necessary to determine suitability .

1.4 Post-Stroke Dysphagia

Recent studies have explored the effectiveness of pyridostigmine in treating dysphagia (difficulty swallowing) in post-stroke patients. A randomized controlled trial demonstrated significant improvements in swallowing function and esophageal motility among patients treated with pyridostigmine compared to a placebo group .

Military Applications

2.1 Prophylactic Use Against Nerve Agents

Pyridostigmine hydroxide gained prominence during the Gulf War as a prophylactic agent against nerve agents, particularly soman. It is administered to military personnel at risk of exposure to enhance the effectiveness of subsequent antidotal treatments such as atropine and pralidoxime . However, it is critical to note that pyridostigmine must not be taken after exposure to nerve agents, as it may exacerbate toxicity .

Table 1: Clinical Studies on Pyridostigmine Hydroxide

Pharmacological Insights

Pyridostigmine acts by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine at neuromuscular junctions. Its pharmacokinetics reveal that oral administration results in only 10-20% bioavailability due to significant first-pass metabolism .

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Oral Bioavailability | 10-20% |

| Peak Plasma Concentration | 1-2 hours post-dose |

| Half-Life | Approximately 3-4 hours |

Mecanismo De Acción

El hidrocloruro de piridostigmina ejerce sus efectos inhibiendo la enzima acetilcolinesterasa, que descompone la acetilcolina en la hendidura sináptica . Al impedir la descomposición de la acetilcolina, el hidrocloruro de piridostigmina aumenta la concentración de acetilcolina en las uniones neuromusculares, lo que mejora la transmisión de las señales nerviosas y la contracción muscular . Los objetivos moleculares incluyen la enzima acetilcolinesterasa y los receptores de acetilcolina en las células musculares .

Compuestos similares:

Neostigmina: Otro inhibidor de la colinesterasa con un mecanismo de acción similar pero una duración de efecto más corta.

Fisostigmina: Un inhibidor natural de la colinesterasa que puede cruzar la barrera hematoencefálica, a diferencia de la piridostigmina.

Edrofonio: Un inhibidor de la colinesterasa de acción corta que se utiliza principalmente con fines diagnósticos.

Singularidad del hidrocloruro de piridostigmina: El hidrocloruro de piridostigmina es único debido a su mayor duración de acción y menor incidencia de efectos secundarios en comparación con otros inhibidores de la colinesterasa . También se prefiere por su capacidad para proporcionar un alivio sintomático sostenido en pacientes con miastenia gravis .

Comparación Con Compuestos Similares

Pharmacokinetics :

- Solubility : Highly water-soluble, contributing to rapid absorption but short elimination half-life (1–2 hours) .

- Bioavailability: Limited (11.5%–18.9%) due to first-pass metabolism .

- Dosing : Requires frequent administration (3–6 times/day for immediate-release tablets). Sustained-release formulations (e.g., Timespan®) reduce dosing frequency to 1–2 times/day .

Comparison with Similar Compounds

Neostigmine and Physostigmine Derivatives

Pyridostigmine belongs to the carbamate class of AChE inhibitors, alongside neostigmine and physostigmine . Key differences include:

Key Findings :

- Pyridostigmine’s phenylcarbamate analogues exhibit moderate lipophilicity (Log D = 0.12), balancing solubility and sustained release .

- Neostigmine’s shorter duration necessitates more frequent dosing, limiting its utility in chronic conditions .

Oximes (Pralidoxime, Obidoxime, K-Series)

Oximes are reactivators of AChE inhibited by organophosphates. Pyridostigmine is compared below as a prophylactic agent:

Key Findings :

- Pyridostigmine is less effective than oximes (e.g., obidoxime RR = 0.21) in reducing mortality from organophosphate poisoning, likely due to its reversible vs. reactivating mechanism .

Droxidopa (Neurogenic Orthostatic Hypotension)

In multiple system atrophy (MSA), droxidopa (a norepinephrine precursor) and pyridostigmine are used for neurogenic orthostatic hypotension (nOH):

| Parameter | Pyridostigmine | Droxidopa |

|---|---|---|

| Efficacy | Moderate | High |

| Side Effects | Diarrhea, abdominal cramps | Supine hypertension |

| Unique Benefit | No supine hypertension | Rapid symptom relief |

Key Findings :

- Droxidopa has stronger efficacy evidence, but pyridostigmine is preferred in patients at risk of supine hypertension .

New Reversible AChE Inhibitors

Recent studies compared pyridostigmine with novel AChE inhibitors (e.g., K-27, K-53) for soman poisoning prophylaxis:

| Compound | Protection Against Soman | Mechanism |

|---|---|---|

| Pyridostigmine | Ineffective | Peripheral AChE inhibition |

| K-53 | No significant improvement | Central/peripheral action |

Key Findings :

- Neither pyridostigmine nor newer inhibitors significantly protect against soman, highlighting limitations in chemical warfare prophylaxis .

Data Tables

Q & A

Q. What experimental designs are optimal for assessing pyridostigmine’s impact on cognitive performance in preclinical studies?

A double-blind, placebo-controlled crossover design with counterbalanced treatments is recommended to minimize bias and order effects. For example, studies evaluating pyridostigmine as a pretreatment for nerve agent exposure used counterbalanced factors (e.g., protective gear vs. no gear) and measured complex performance metrics to confirm no adverse cognitive effects . Inclusion of placebo controls and standardized neurobehavioral assessments (e.g., reaction time, memory tasks) ensures methodological rigor.

Q. How can researchers address conflicting data on pyridostigmine’s blood-brain barrier (BBB) penetration under stress conditions?

Methodological discrepancies arise from species-specific differences and stress models. For instance, guinea pigs exposed to elevated temperatures showed no pyridostigmine CNS penetration via radiolabeled tracking , whereas rodent studies suggested indirect central effects via peripheral pathways . To resolve contradictions, researchers should:

- Use direct measurement techniques (e.g., CSF sampling, PET imaging) in humanized models.

- Standardize stress conditions (e.g., thermal, physiological) across studies.

- Compare results across species with varying butyrylcholinesterase activity .

Q. What dosing protocols are validated for pyridostigmine’s prophylactic use against organophosphate poisoning?

Animal studies indicate a dose-dependent protective effect. For example, 0.15 mg/kg pyridostigmine administered 30 minutes before organophosphate exposure improved survival rates (79% vs. 46% with atropine alone) . However, efficacy diminishes if administered >24 hours pre-exposure . Researchers should:

- Optimize timing relative to toxin exposure.

- Combine with post-exposure antidotes (e.g., atropine, 2-PAM) .

- Validate protocols in models replicating human cholinesterase variability .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in pyridostigmine’s immunomodulatory effects across inflammatory models?

Pyridostigmine’s role in cytokine modulation (e.g., reducing IL-6 in COVID-19 ) conflicts with limited evidence in sepsis models. Advanced approaches include:

- Mechanistic studies : Compare cholinergic anti-inflammatory pathways (e.g., vagus nerve stimulation) across diseases.

- Dose-response analysis : Test low vs. high doses in controlled immune cell assays.

- Multi-omics profiling : Link acetylcholinesterase inhibition to transcriptomic changes in macrophages .

Q. What statistical strategies improve power in rare disease trials evaluating pyridostigmine (e.g., SMA)?

Crossover designs reduce inter-subject variability by using participants as their own controls. For SMA trials, a double-blind, placebo-controlled crossover trial with pyridostigmine (60 mg) minimized carry-over effects due to its short half-life (~4 hours) . Key strategies:

Q. How should researchers interpret historical data gaps in pyridostigmine’s association with Gulf War Syndrome?

Retrospective analyses are limited by missing pre-exposure biomarkers and uncontrolled confounders (e.g., pesticide co-exposure) . Advanced methodologies:

- Mendelian randomization : Test genetic susceptibility (e.g., butyrylcholinesterase mutations) .

- Biobank integration : Cross-reference military health records with longitudinal symptom data.

- Preclinical stress models : Replicate deployment conditions (e.g., heat, physical fatigue) in transgenic rodents .

Methodological Challenges and Solutions

Q. How to optimize pyridostigmine-glycopyrrolate combinations while minimizing urinary catheter-related bladder discomfort (CRBD)?

A propensity score-matched study found no significant CRBD difference between pyridostigmine and sugammadex, but glycopyrrolate co-administration may confound results . Recommendations:

- Stratified randomization : Separate cohorts by premedication use.

- PCA-adjusted analysis : Control for NSAID/opioid co-administration .

- Bladder function monitoring : Use urodynamic metrics (e.g., detrusor pressure) as secondary endpoints.

Q. What predictive modeling approaches quantify pyridostigmine’s net benefit in myasthenia gravis (MG)?

A nomogram incorporating thymectomy status, anti-AChR titers, and pyridostigmine dose predicted minimal symptom expression in MG patients (AUC = 0.82) . Key steps:

- LASSO regression : Identify predictors of treatment discontinuation (e.g., side effects).

- SHAP values : Interpret variable contributions in machine learning models.

- Dynamic dosing algorithms : Adjust for inter-patient pharmacokinetic variability .

Data Contradictions and Resolution

Q. Why do studies on pyridostigmine’s CNS effects yield conflicting results?

Discrepancies stem from model specificity (e.g., Wistar-Kyoto vs. Sprague-Dawley rats ) and measurement techniques. For example, radiolabeled tracking showed no BBB penetration in guinea pigs , while electrophysiology suggested indirect central modulation . Resolution requires:

- Human biomarker studies : Measure CSF pyridostigmine levels under stress.

- Functional MRI : Assess CNS activation patterns during treatment.

Q. How do researchers address ethical constraints in human trials for nerve agent pretreatments?

Historical reliance on animal data (e.g., FDA approval without human trials ) highlights the need for:

- Surrogate endpoints : Use erythrocyte cholinesterase inhibition as a biomarker .

- Post-marketing surveillance : Leverage military health databases for adverse event tracking .

- In silico modeling : Simulate human responses using physiologically based pharmacokinetic (PBPK) models .

Tables for Key Findings

Table 1. Pyridostigmine Dose-Response in Organophosphate Prophylaxis (Rodent Model)

| Dose (mg/kg) | Timing Relative to Exposure | Survival Rate (%) |

|---|---|---|

| 0.15 | 30 minutes pre-exposure | 79 |

| 0.15 | 24 hours pre-exposure | 46 |

| Placebo | N/A | 46 |

Table 2. Statistical Power in Rare Disease Trials

| Design | Cohort Size | Primary Endpoint | Statistical Method |

|---|---|---|---|

| Crossover | 20–30 | Muscle strength | Mixed-effects model |

| Propensity-matched | 50–100 | Symptom severity | Cox regression |

| Bayesian adaptive | 10–15 | Time to exacerbation | Posterior probability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.